1-Methyl-5-(trifluoromethyl)indoline-2-thione
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Overview
Description
Perfluorotridecanoic Acid is a perfluorinated carboxylic acid with the chemical formula F₃C(CF₂)₁₁CO₂H . It is part of the larger family of per- and polyfluoroalkyl substances (PFAS), which are known for their unique properties such as high thermal stability, resistance to degradation, and hydrophobicity . These characteristics make Perfluorotridecanoic Acid valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorotridecanoic Acid can be synthesized through the electrochemical fluorination of tridecanoic acid. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms . The reaction typically occurs under controlled temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of Perfluorotridecanoic Acid often involves large-scale electrochemical fluorination processes. These methods are designed to produce high yields of the compound while maintaining purity and consistency. The use of advanced electrochemical cells and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Perfluorotridecanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Perfluorinated ketones and aldehydes.
Reduction: Perfluorinated alcohols.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
Perfluorotridecanoic Acid has a wide range of scientific research applications:
Mechanism of Action
Perfluorotridecanoic Acid exerts its effects primarily through its interaction with cellular membranes and proteins. It can activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and energy homeostasis . Additionally, it can induce oxidative stress and mitochondrial dysfunction, leading to cellular damage .
Comparison with Similar Compounds
Similar Compounds
Perfluorodecanoic Acid: Similar in structure but with a shorter carbon chain.
Perfluorotetradecanoic Acid: Similar in structure but with a longer carbon chain.
Uniqueness
Perfluorotridecanoic Acid is unique due to its specific chain length, which provides a balance between hydrophobicity and chemical reactivity. This makes it particularly useful in applications requiring both stability and reactivity .
Conclusion
Perfluorotridecanoic Acid is a versatile compound with significant industrial and scientific applications. Its unique properties and reactivity make it a valuable tool in various fields, from analytical chemistry to medicine. Understanding its preparation, reactions, and mechanisms of action can further enhance its utilization and development.
Properties
CAS No. |
156136-69-5 |
---|---|
Molecular Formula |
C10H8F3NS |
Molecular Weight |
231.24 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)-3H-indole-2-thione |
InChI |
InChI=1S/C10H8F3NS/c1-14-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3 |
InChI Key |
QYWOXYKIBDYKMP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
Canonical SMILES |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
Synonyms |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-(trifluoromethyl)- |
Origin of Product |
United States |
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